

# Technical Guide: Physicochemical Characterization of 2,4,6-Trimethoxybenzylamine Hydrochloride

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## Compound of Interest

**Compound Name:** 2,4,6-Trimethoxybenzylamine hydrochloride

**Cat. No.:** B115177

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,4,6-Trimethoxybenzylamine hydrochloride** (CAS No. 146548-59-6) is an organic compound frequently utilized as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Its chemical structure and purity are critical for the successful and predictable outcome of subsequent synthetic steps.<sup>[2]</sup> A key parameter for verifying the identity and purity of this crystalline solid is its melting point. This document provides a comprehensive guide to the melting point of **2,4,6-Trimethoxybenzylamine hydrochloride**, detailing reported values and the experimental protocols for its determination.

Chemical Structure:

- Molecular Formula: C<sub>10</sub>H<sub>16</sub>ClNO<sub>3</sub><sup>[3][4]</sup>
- Molecular Weight: 233.69 g/mol <sup>[3][4]</sup>
- Appearance: White to light yellow crystalline powder.<sup>[3][5]</sup>

## Quantitative Data: Melting Point

The melting point of **2,4,6-Trimethoxybenzylamine hydrochloride** has been reported across various chemical suppliers and databases. A summary of these literature values is presented below. The observed range is indicative of a substance's purity; pure crystalline compounds typically exhibit a sharp, well-defined melting point over a narrow range (e.g., 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range.[6]

Parameter	Reported Value (°C)	Source(s)
Melting Point	204-207	Sigma-Aldrich[7], Chemical-Suppliers[3], Capot Chemical[8], Finetech Industry Limited[9]
Melting Point	~160-165	ChemBK[1]

Note: The discrepancy in reported values may be attributed to different analytical methods, instrument calibration, or sample purity.

## Experimental Protocols for Melting Point Determination

The melting point of a solid can be accurately determined using several established laboratory techniques. The most common methods, the capillary melting point method and Differential Scanning Calorimetry (DSC), are detailed below.

### Capillary Melting Point Method

This is a traditional and widely used visual method for determining the melting point of a crystalline solid.[10] The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[11][12]

Detailed Methodology:

- Sample Preparation:

- Ensure the **2,4,6-Trimethoxybenzylamine hydrochloride** sample is thoroughly dried to remove any residual solvent.[12]
- Place a small amount of the sample on a clean, dry watch glass.
- Finely crush the sample into a powder using a spatula or a mortar and pestle.[10][11]
- Capillary Tube Loading:
  - Take a capillary tube sealed at one end.
  - Press the open end of the tube gently into the powdered sample.[10]
  - Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing.[10]
  - The final packed sample height should be between 2-4 mm.[11][12]
- Measurement:
  - Place the loaded capillary tube into the heating block of a melting point apparatus.[11]
  - For a preliminary determination, heat the sample rapidly (e.g., 10-20°C/minute) to find an approximate melting range.[11]
  - Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[12]
  - Prepare a new sample and place it in the apparatus.
  - Begin heating at a controlled, slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[12] This slow ramp rate is crucial for accuracy.[11]
- Data Recording:
  - Record the temperature at which the first sign of melting is observed (the solid begins to collapse and a liquid phase appears).[12]
  - Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[12]

- The recorded melting point is the range between these two temperatures. For high-purity compounds, this range should be narrow.
- Perform the determination at least twice with fresh samples to ensure reproducibility.[12]

Capillary Melting Point Determination Workflow.

## Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [13] It is a valuable tool for determining the melting point and assessing the purity of pharmaceutical compounds.[14][15]

Detailed Methodology:

- Instrument Calibration:
  - Before analysis, calibrate the DSC instrument for temperature and enthalpy using high-purity reference standards (e.g., indium).[16]
  - Perform a baseline calibration as per the manufacturer's recommendations.[16]
- Sample Preparation:
  - Accurately weigh a small amount of the **2,4,6-Trimethoxybenzylamine hydrochloride** sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
  - Hermetically seal the pan to create an airtight sample chamber.[13]
  - Prepare an identical empty, sealed pan to be used as the reference.
- Measurement:
  - Place the sample pan and the reference pan into their respective cells in the DSC instrument.[14]
  - Purge the DSC cell with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min).[16]

- Set the temperature program. This typically involves an initial equilibration period, followed by a linear temperature ramp through the expected melting range. A common heating rate for pharmaceuticals is 1 to 10°C per minute.[17]
- Initiate the temperature scan. The instrument records the differential heat flow between the sample and the reference.

- Data Analysis:
  - The melting of the sample is observed as an endothermic peak on the resulting thermogram.[16]
  - The onset temperature is determined by the intersection of the pre-transition baseline with the tangent drawn at the point of greatest slope on the leading edge of the peak.[17] This is often reported as the melting point.
  - The peak temperature is the temperature at which the rate of heat absorption is at its maximum.[17]
  - The area under the peak is integrated to determine the enthalpy of fusion ( $\Delta H$ ).

Differential Scanning Calorimetry (DSC) Workflow.

## Interpretation of Results: Purity and Melting Point

The melting point is a robust indicator of purity. A pure, crystalline substance will have a sharp melting point, whereas the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. This relationship is a fundamental principle in the characterization of chemical compounds.

Logical Relationship between Purity and Melting Point.

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